5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-ethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-3-29-19-10-8-17(9-11-19)20(21-22(28)27-23(30-21)24-15(2)25-27)26-13-12-16-6-4-5-7-18(16)14-26/h4-11,20,28H,3,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIYCRRASKHRJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound integrates a thiazolo[3,2-b]triazole core substituted with a 3,4-dihydroisoquinoline moiety, a 4-ethoxyphenyl group, and a methyl group at position 2. Key challenges include:
Synthesis Strategies
Retrosynthetic Analysis
The molecule is dissected into three primary fragments (Figure 1):
- Thiazolo[3,2-b]triazol-6-ol backbone .
- 3,4-Dihydroisoquinoline subunit .
- 4-Ethoxyphenylmethyl side chain .
Retrosynthetic cleavage suggests a convergent approach, coupling pre-formed dihydroisoquinoline and aryl components with the heterocyclic core.
Key Intermediates
Thiazolo[3,2-b]Triazol-6-Ol Synthesis
The thiazolo-triazole system is constructed via a Hantzsch-type cyclocondensation between thiourea derivatives and α-haloketones. For example:
- Intermediate A : 2-Amino-4-methylthiazole-5-carboxylic acid.
- Intermediate B : Ethyl 2-bromo-3-oxobutanoate.
3,4-Dihydroisoquinoline Preparation
Synthesized via Pomeranz-Fritsch cyclization using phenethylamine derivatives and formaldehyde under acidic conditions.
Detailed Preparation Methods
Step 2 : Introduction of 4-Ethoxyphenyl Group
The intermediate is treated with 4-ethoxybenzyl bromide (1.2 eq) in DMF using NaH as a base at 0–5°C, followed by gradual warming to room temperature (Yield: 52%).
Step 3 : Coupling with 3,4-Dihydroisoquinoline
A Buchwald-Hartwig amination couples the aryl-thiazolo-triazole with 3,4-dihydroisoquinoline using Pd(OAc)₂/Xantphos catalyst system in toluene at 110°C (Yield: 45%).
Table 1 : Optimization of Coupling Reaction
| Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | Toluene | 110 | 45 |
| Pd₂(dba)₃/BINAP | DMF | 100 | 32 |
| CuI/1,10-Phenanthroline | DMSO | 120 | 28 |
Method 2: One-Pot Multicomponent Assembly
This approach streamlines synthesis by combining cyclization and alkylation in a single reactor:
- Thiourea, α-bromoketone, and 4-ethoxybenzaldehyde are heated in DMSO at 80°C for 12 hours.
- 3,4-Dihydroisoquinoline is added with K₂CO₃, continuing the reaction for 6 hours (Overall Yield: 39%).
Reaction Optimization and Mechanistic Insights
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may reduce yields due to side reactions. Ethanol balances reactivity and selectivity.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O = 70:30) shows ≥98% purity, with retention time = 12.4 min.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: : It can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: : Selective reduction can modify specific functional groups within the molecule.
Substitution: : Electrophilic and nucleophilic substitution reactions can be carried out on the aromatic rings and other reactive sites of the compound.
Common Reagents and Conditions
Common reagents include strong oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction processes. Substitution reactions might involve reagents like halogens or alkyl halides under varying conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the nature and position of the functional groups within the molecule. For example, oxidation can yield various oxides and hydroxyl derivatives, while substitution reactions might produce halogenated or alkylated analogs.
Scientific Research Applications
Medicinal Chemistry
This compound exhibits potential as a pharmacophore in drug design due to its ability to interact with specific biological targets. Its unique structural features allow it to serve as a versatile intermediate in the synthesis of more complex molecules. Research has indicated that it may have therapeutic applications in treating diseases related to enzyme inhibition and receptor interactions.
Case Studies:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines through mechanisms involving the targeting of specific enzymes such as aldo-keto reductase AKR1C3. Inhibition of this enzyme has been linked to reduced tumor growth and improved patient outcomes in preclinical models .
- Antioxidant Properties : Research has demonstrated that the compound exhibits antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases. This property is particularly relevant in the context of neurodegenerative disorders where oxidative damage plays a significant role .
Biological Applications
The biological activity of 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol has been explored through various biochemical assays.
Mechanism of Action:
The compound acts as a selective inhibitor of AKR1C3, leading to decreased metabolic activity associated with this enzyme. This inhibition can disrupt various biochemical pathways involved in cancer progression and other metabolic disorders .
| Activity Type | Description | Evidence Source |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | , |
| Antioxidant | Reduction of oxidative stress | |
| Enzyme Inhibition | Selective inhibition of AKR1C3 | , |
Industrial Applications
In addition to its medicinal uses, this compound may also find applications in industrial chemistry. Its unique properties allow it to be utilized as a catalyst in chemical reactions or as a precursor for the synthesis of novel materials.
Synthesis and Reaction Conditions:
The synthesis typically involves multi-step reactions integrating various organic chemistry techniques. Key reagents include thionyl chloride and hydrazine hydrate under controlled conditions such as refluxing at elevated temperatures .
Biological Activity
The compound 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex chemical structure that has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 396.51 g/mol. The structure integrates a thiazole ring with triazole and isoquinoline components, which are known to influence biological activity.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antitumor Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against several cancer cell lines. Its mechanism may involve the inhibition of specific signaling pathways associated with tumor growth.
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : The compound could interact with specific receptors that regulate cellular growth and apoptosis.
- Oxidative Stress Reduction : It may enhance antioxidant defenses, thereby reducing oxidative stress in cells.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Table 1: Summary of Key Studies
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Studies suggest that it has favorable absorption characteristics and a moderate half-life, making it suitable for further development.
Safety and Toxicity
Initial toxicity assessments indicate a good safety profile at therapeutic doses. However, comprehensive toxicological studies are necessary to confirm these findings before clinical application.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Ethoxy vs.
- Dihydroisoquinolinyl vs. Piperazinyl: The dihydroisoquinoline moiety in the target compound may improve binding to aromatic enzyme pockets, whereas the piperazinyl group in ’s analog could enhance solubility due to its basicity .
- Core Heterocycles : The thiazolo-triazole core in the target compound differs from the triazolo-thiadiazole in , which has demonstrated antifungal activity via molecular docking against 14α-demethylase .
Pharmacological Activities
Table 2: Reported Bioactivities of Analogues
Key Insights :
- The target compound’s dihydroisoquinoline group may mimic sterol substrates in fungal enzymes, akin to triazolo-thiadiazoles in .
- Piperazinyl analogs () are often explored for CNS targets due to blood-brain barrier penetration, suggesting divergent therapeutic applications compared to the dihydroisoquinoline-containing target compound .
Physicochemical Properties
Table 3: Inferred Physicochemical Properties
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Optimization involves varying reaction conditions (solvent, temperature, catalyst) and purification techniques. For heterocyclic systems, using NaH in toluene for cyclization (as in triazole-thiadiazole synthesis ) or PEG-400 with Bleaching Earth Clay (pH 12.5) as a catalyst for coupling reactions can enhance efficiency . Reflux times (e.g., 2–4 hours in ethanol) and recrystallization from DMF-EtOH (1:1) improve purity . Monitoring via TLC ensures reaction completion .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer : Use ¹H NMR to confirm substituent integration (e.g., dihydroisoquinoline protons at δ 2.8–3.2 ppm) and IR for functional groups (e.g., thiazole C=N stretch ~1600 cm⁻¹) . HPLC with a C18 column and UV detection (λ = 254 nm) ensures purity (>95%) . Elemental analysis (C, H, N, S) validates stoichiometry .
Q. What in vitro assays are suitable for initial evaluation of antimicrobial efficacy?
- Methodological Answer : Perform minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution . Include positive controls (e.g., ciprofloxacin) and assess fungal activity (e.g., C. albicans) via agar diffusion . Triazole-thiadiazole derivatives show activity dependent on substituent electronegativity .
Advanced Research Questions
Q. How can molecular docking studies predict interactions between this compound and target enzymes like 14-α-demethylase?
- Methodological Answer : Use AutoDock Vina or Schrödinger Suite with the 3LD6 PDB structure . Prepare the ligand by optimizing geometry (B3LYP/6-31G*) and protonation states at physiological pH. Validate the docking protocol using co-crystallized ligands (e.g., fluconazole). Analyze binding poses for hydrogen bonds with heme Fe³⁺ and hydrophobic interactions with Leu376/His377 .
Q. What strategies resolve contradictory data on the compound’s biological activity across studies?
- Methodological Answer : Reconcile discrepancies by standardizing assay conditions:
- Use identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times .
- Control solvent concentrations (e.g., DMSO ≤0.1%) to avoid false negatives.
- Apply statistical rigor (e.g., ANOVA with post-hoc tests) to compare IC₅₀ values . Triazole derivatives may show variable activity due to redox-sensitive thiol groups .
Q. How do substituent modifications on the triazole and thiazole rings alter physicochemical properties?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO₂) to increase acidity (pKa ~5.2) or electron-donating groups (e.g., -OCH₃) to enhance lipophilicity (logP ~2.8) . Measure solubility via shake-flask method in PBS (pH 7.4) and permeability using Caco-2 monolayers . Potentiometric titration with TBAH in isopropyl alcohol determines pKa shifts .
Q. What are best practices for scaling up synthesis without compromising structural integrity?
- Methodological Answer : Maintain reproducibility by:
Q. How can researchers address NMR data discrepancies in complex heterocyclic systems?
- Methodological Answer : Assign peaks using 2D NMR (HSQC, HMBC) to resolve overlapping signals (e.g., thiazole C-H vs. triazole protons) . Compare with computed NMR (DFT/B3LYP) for validation . For dynamic systems (e.g., rotamers), use variable-temperature NMR (25–60°C) .
Methodological Tables
Table 1 : Key Synthetic Parameters for Yield Optimization
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Catalyst | Bleaching Earth Clay (pH 12.5) | |
| Solvent | PEG-400 | |
| Reaction Time | 4 hours (reflux) | |
| Purification | DMF-EtOH (1:1) recrystallization |
Table 2 : Recommended Analytical Techniques
| Technique | Application | Reference |
|---|---|---|
| ¹H NMR | Substituent integration | |
| HPLC-UV | Purity assessment (λ=254 nm) | |
| Potentiometric Titration | pKa determination |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
